1-Benzothiophene-5-carbonyl chloride

説明

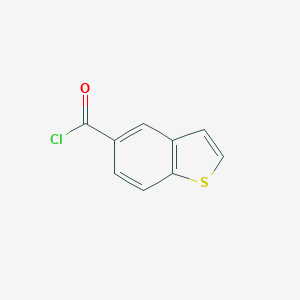

1-Benzothiophene-5-carbonyl chloride is a chemical compound with the molecular formula C9H5ClOS. It is a derivative of benzothiophene, a sulfur-containing heterocycle, and is characterized by the presence of a carbonyl chloride functional group at the 5-position of the benzothiophene ring.

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzothiophene-5-carbonyl chloride can be synthesized through various methods. One common approach involves the chlorination of 1-benzothiophene-5-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows: [ \text{C}_9\text{H}_6\text{O}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_5\text{ClOS} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity .

化学反応の分析

Types of Reactions: 1-Benzothiophene-5-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the benzothiophene ring to sulfoxides or sulfones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

Amides and Esters: Formed from nucleophilic substitution.

Alcohols: Resulting from reduction.

Sulfoxides and Sulfones: Products of oxidation

科学的研究の応用

Medicinal Chemistry

1-Benzothiophene-5-carbonyl chloride is utilized in the synthesis of various derivatives that exhibit potential biological activities. Notably, it has been involved in the development of benzo[b]thiophene-diaryl urea derivatives, which have shown promise as anticancer agents. A hybrid pharmacophore approach was employed to design and synthesize these compounds, with some demonstrating antiproliferative activities comparable to sorafenib, a known cancer treatment.

Research indicates that compounds related to benzothiophenes, including this compound, possess significant biological activities. They have been studied for their anticancer properties and effects on the central nervous system. The carbonyl chloride moiety may enhance reactivity towards biological targets, making it a candidate for further pharmacological studies .

Environmental Applications

This compound has also been studied in environmental contexts. For instance, anaerobic cometabolic conversion studies have shown that benzothiophene can be degraded by sulfate-reducing bacteria in contaminated environments. This research indicates the potential for using such compounds in bioremediation efforts to address environmental pollution caused by aromatic sulfur compounds .

Comparative Analysis of Related Compounds

The structural similarities between this compound and other benzothiophene derivatives can lead to varying biological activities and reactivities. Below is a table comparing some notable derivatives:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 5-Fluoro-1-benzothiophene-2-carbonyl chloride | Contains fluorine; used in proteomics research | |

| 5-Nitro-1-benzothiophene-2-carbonyl chloride | Contains nitro group; potential anti-cancer activity | |

| 5-Chloro-1-benzothiophene-2-carbonyl chloride | Contains an additional chlorine; used in synthetic applications |

These derivatives differ primarily in their substituents, which significantly influence their reactivity and biological activity. The presence of different functional groups can lead to unique properties, making them suitable for various applications.

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of benzothiophene derivatives:

- One study synthesized a series of substituted benzo[b]thiophenes and evaluated their biological activities, highlighting their potential as therapeutic agents against various diseases .

- Another investigation focused on the anaerobic degradation of benzothiophene by microbial cultures, revealing insights into its environmental fate and potential bioremediation strategies .

作用機序

The mechanism of action of 1-benzothiophene-5-carbonyl chloride primarily involves its reactivity as an electrophile due to the carbonyl chloride group. This reactivity allows it to form covalent bonds with nucleophiles, facilitating the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being explored .

類似化合物との比較

- 1-Benzothiophene-2-carbonyl chloride

- 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

- Benzo[b]thiophene-5-carboxylic acid

Uniqueness: 1-Benzothiophene-5-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form.

生物活性

1-Benzothiophene-5-carbonyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C10H6ClO, is characterized by a benzothiophene ring substituted with a carbonyl chloride group. This structure is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its potential therapeutic applications, particularly in oncology and antimicrobial research.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. For instance, a study highlighted its effectiveness against various solid tumors and leukemia cell lines. The compound was shown to induce apoptosis in cancer cells, which is critical for inhibiting tumor growth.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Myeloma 8226 | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 10 | Inhibition of proliferation |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. A study focused on its activity against various bacterial strains, including multidrug-resistant pathogens.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Disruption of cell membrane |

| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |

| Pseudomonas aeruginosa | 32 µg/mL | DNA damage |

The compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis highlights its potential as an antimicrobial agent.

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy : A preclinical trial involving animal models demonstrated that treatment with the compound significantly reduced tumor size in xenograft models of human breast cancer.

- Case Study on Antimicrobial Resistance : In vitro studies showed that combining this compound with traditional antibiotics enhanced their efficacy against resistant strains of bacteria, suggesting a synergistic effect.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Antitumor Mechanism : The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Antimicrobial Mechanism : Its antimicrobial action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells, which compromises their integrity.

特性

IUPAC Name |

1-benzothiophene-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICARPJDZQGVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383673 | |

| Record name | 1-benzothiophene-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-89-8 | |

| Record name | 1-benzothiophene-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。